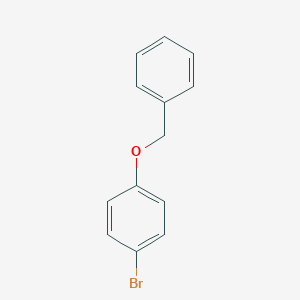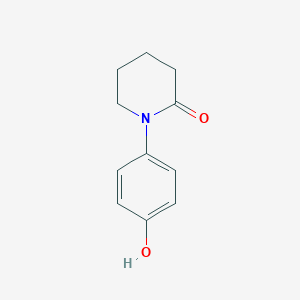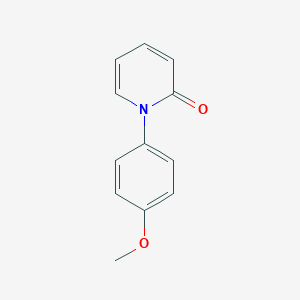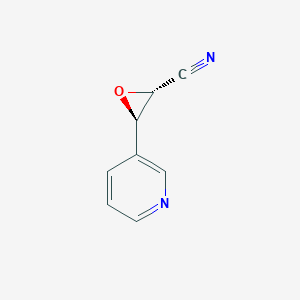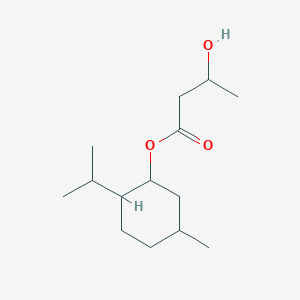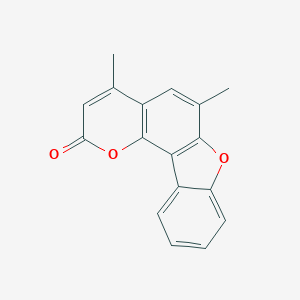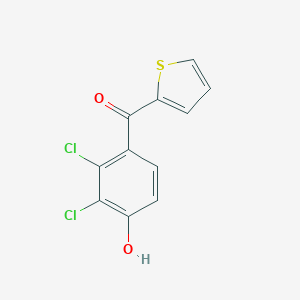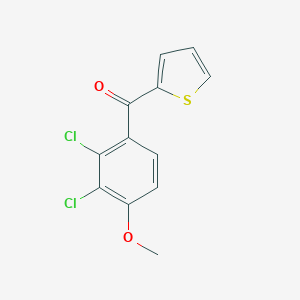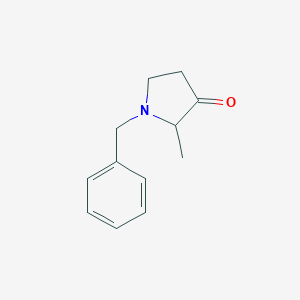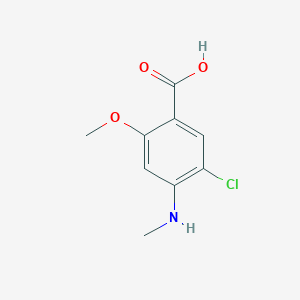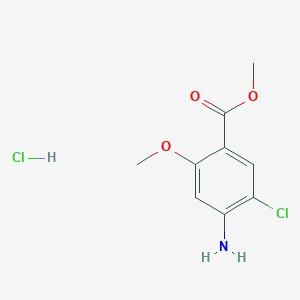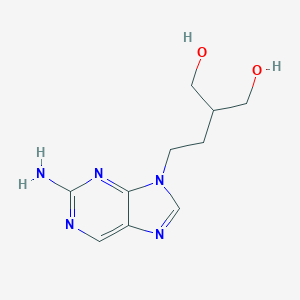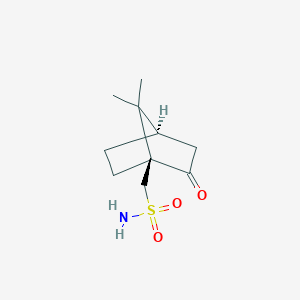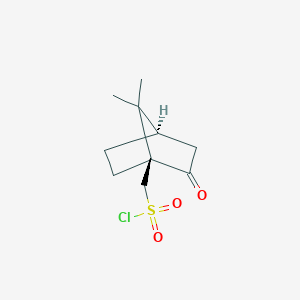![molecular formula C27H35NS B018246 1-(4-Hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene CAS No. 110499-95-1](/img/structure/B18246.png)
1-(4-Hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene, commonly known as HCEB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HCEB is a member of the cyclohexylbenzene family and is known for its unique structural features that make it an ideal candidate for scientific research.
作用機序
The mechanism of action of HCEB is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. HCEB has been shown to interact with specific receptors in cells, leading to the activation or inhibition of downstream signaling pathways. This mechanism of action has been exploited for the development of new drugs and therapies for various diseases.
生化学的および生理学的効果
HCEB has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that HCEB can induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent. HCEB has also been shown to have neuroprotective effects in animal models of Alzheimer's disease, suggesting its potential as a therapeutic agent for this debilitating condition. However, further studies are needed to fully understand the biochemical and physiological effects of HCEB in different systems.
実験室実験の利点と制限
One of the main advantages of using HCEB in lab experiments is its unique structural features, which make it an ideal candidate for various applications. HCEB is also relatively easy to synthesize, and the synthesis method has been optimized to ensure high yield and purity of the final product. However, one of the limitations of using HCEB is its potential toxicity, which needs to be carefully evaluated in different systems.
将来の方向性
There are several future directions for the research on HCEB. One of the main directions is the development of new drugs and therapies based on the mechanism of action of HCEB. This could lead to the discovery of new treatments for various diseases, including cancer and Alzheimer's disease. Another direction is the optimization of the synthesis method for HCEB to ensure even higher yield and purity of the final product. This could lead to the development of new materials with improved properties for various applications. Finally, further studies are needed to fully understand the biochemical and physiological effects of HCEB in different systems, which could lead to the discovery of new functions and applications for this compound.
合成法
The synthesis of HCEB involves several steps, including the reaction between 4-hexylcyclohexanone and 4-isothiocyanatobenzyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. This method has been optimized to ensure high yield and purity of the final product.
科学的研究の応用
HCEB has been extensively studied for its potential applications in various fields, including materials science, organic electronics, and biomedical research. In materials science, HCEB has been used as a building block for the synthesis of novel liquid crystals, which have shown promising properties for the development of new display technologies. In organic electronics, HCEB has been used as a dopant for the fabrication of organic light-emitting diodes (OLEDs), which have shown improved efficiency and stability. In biomedical research, HCEB has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
特性
CAS番号 |
110499-95-1 |
|---|---|
製品名 |
1-(4-Hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene |
分子式 |
C27H35NS |
分子量 |
405.6 g/mol |
IUPAC名 |
1-(4-hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene |
InChI |
InChI=1S/C27H35NS/c1-2-3-4-5-6-22-9-15-25(16-10-22)26-17-11-23(12-18-26)7-8-24-13-19-27(20-14-24)28-21-29/h11-14,17-20,22,25H,2-10,15-16H2,1H3 |
InChIキー |
GFLJBHDKHDTGGY-UHFFFAOYSA-N |
SMILES |
CCCCCCC1CCC(CC1)C2=CC=C(C=C2)CCC3=CC=C(C=C3)N=C=S |
正規SMILES |
CCCCCCC1CCC(CC1)C2=CC=C(C=C2)CCC3=CC=C(C=C3)N=C=S |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



